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Compound of Interest

Compound Name: Sodium 4-nitrobenzoate

Cat. No.: B1616222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for sodium
4-nitrobenzoate (C₇H₄NNaO₄), a compound relevant in various chemical and pharmaceutical

contexts. Due to the limited availability of directly published spectra for the sodium salt, this

document presents a combination of data derived from its parent compound, 4-nitrobenzoic

acid, and closely related analogues, along with detailed, standardized experimental protocols

for obtaining such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of

sodium 4-nitrobenzoate. The salt's solubility characteristics necessitate the use of polar

deuterated solvents such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The

following data is based on spectra of 4-nitrobenzoic acid in DMSO-d₆, adjusted to reflect the

deprotonated carboxylate form of the sodium salt.

¹H NMR Data
The ¹H NMR spectrum of sodium 4-nitrobenzoate is expected to show a simple, symmetric

pattern for the aromatic protons due to the para-substitution on the benzene ring. The acidic

proton of the parent carboxylic acid will be absent.

Table 1: Predicted ¹H NMR Spectroscopic Data for Sodium 4-Nitrobenzoate
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.31 Doublet (d) 2H

Aromatic protons

ortho to the nitro

group

~8.18 Doublet (d) 2H

Aromatic protons

ortho to the

carboxylate group

Note: Data is inferred from the spectrum of 4-nitrobenzoic acid in DMSO-d₆.[1] Shifts are

approximate and may vary based on solvent and concentration.

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Sodium 4-Nitrobenzoate

Chemical Shift (δ) ppm Assignment

~166.3 C=O (Carboxylate)

~150.5 C-NO₂

~136.9 C-COO⁻ (Quaternary)

~131.1 CH (aromatic)

~124.2 CH (aromatic)

Note: Data is based on the spectrum of 4-nitrobenzoic acid in DMSO-d₆.[1]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of sodium 4-nitrobenzoate in 0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:

Record the spectrum at a probe temperature of 298 K.

Acquire data over a spectral width of approximately 16 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio.

¹³C NMR Acquisition:

Record the spectrum using a proton-decoupled pulse sequence.

Acquire data over a spectral width of approximately 220 ppm.

A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function and perform a Fourier transform. Reference the spectrum to the residual

solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and 39.51 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in sodium 4-
nitrobenzoate. The spectrum of the sodium salt will differ significantly from its parent acid in

the carboxyl region, while the characteristic nitro group vibrations will remain.

Table 3: Key IR Absorption Bands for Sodium 4-Nitrobenzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~1600-1550 Strong
Asymmetric carboxylate

(COO⁻) stretch

~1530-1515 Strong Asymmetric nitro (NO₂) stretch

~1420-1380 Medium-Strong
Symmetric carboxylate

(COO⁻) stretch

~1350-1340 Strong Symmetric nitro (NO₂) stretch

~870-850 Strong
C-H out-of-plane bend (para-

substitution)

Note: Wavenumbers are approximate and based on characteristic values for aromatic

carboxylates and nitro compounds.[3][4]

Experimental Protocol for FTIR Spectroscopy (KBr
Pellet Method)

Sample Preparation:

Thoroughly grind 1-2 mg of dry sodium 4-nitrobenzoate with approximately 100-200 mg

of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet press die.

Pellet Formation: Apply pressure (typically 7-10 tons) using a hydraulic press to form a

transparent or translucent KBr pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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Collect a sufficient number of scans (e.g., 16-32) and average them to improve the signal-

to-noise ratio.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

which are influenced by the conjugated aromatic system and the nitro group.

Table 4: UV-Vis Spectroscopic Data for Sodium 4-Nitrobenzoate

Solvent λmax (nm)

Water / Ethanol ~260-280

Note: The λmax is estimated based on data for 4-nitrobenzoic acid, which shows a maximum

absorption at 258 nm in alcohol.[5] The exact wavelength for the sodium salt in an aqueous

solution may vary slightly.

Experimental Protocol for UV-Vis Spectroscopy
Solution Preparation:

Prepare a stock solution of sodium 4-nitrobenzoate of a known concentration (e.g., 100

µg/mL) by accurately weighing the solid and dissolving it in a volumetric flask using

deionized water or ethanol.

Prepare a series of dilutions from the stock solution to determine the linear range of

absorbance.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Use quartz cuvettes with a 1 cm path length.
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Fill the reference cuvette with the solvent (blank) and the sample cuvette with the

prepared solution.

Scan the sample over a wavelength range of approximately 200-400 nm.

Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting

spectrum.

Workflow and Data Integration
The characterization of sodium 4-nitrobenzoate involves a logical flow of spectroscopic

analyses to confirm its identity and structure. The following diagram illustrates this general

workflow.
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Spectroscopic Analysis Workflow for Sodium 4-Nitrobenzoate
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Caption: Workflow for the spectroscopic characterization of sodium 4-nitrobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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